molecular formula C12H10ClNOS B7557564 2-chloro-N-(2-thiophen-2-ylphenyl)acetamide

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide

Cat. No. B7557564
M. Wt: 251.73 g/mol
InChI Key: XUEZEBCRWBLVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide, commonly known as CTAPA, is a chemical compound with potential applications in scientific research. It is a member of the acetamide family and is classified as a heterocyclic compound due to the presence of a thiophene ring in its structure. CTAPA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CTAPA is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, CTAPA has been shown to interact with certain receptors in the brain, suggesting a potential role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
CTAPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that CTAPA can inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, CTAPA has been shown to interact with certain receptors in the brain, suggesting a potential role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CTAPA in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. Additionally, CTAPA has been shown to interact with certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, one limitation of using CTAPA in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the investigation of CTAPA. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of CTAPA. Additionally, further investigation into the potential use of CTAPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is warranted. Finally, the development of more efficient and cost-effective synthesis methods for CTAPA could lead to increased availability and lower costs, making it more accessible for scientific research.

Synthesis Methods

The synthesis of CTAPA involves the reaction of 2-chloroacetamide with 2-thiophen-2-ylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction and yields CTAPA as a white crystalline solid.

Scientific Research Applications

CTAPA has been investigated for its potential use in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, CTAPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-8-12(15)14-10-5-2-1-4-9(10)11-6-3-7-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZEBCRWBLVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide

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